2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine
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Overview
Description
2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a cross-coupling reaction, such as a Suzuki or Heck reaction, using a pyrrole boronic acid or pyrrole halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could produce a fully reduced pyrimidine derivative.
Scientific Research Applications
2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: Similar structure with applications in medicinal chemistry.
Imidazole-containing compounds: Known for their therapeutic potential and structural similarity.
Uniqueness
2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable scaffold for drug development.
Properties
CAS No. |
823795-86-4 |
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Molecular Formula |
C16H15FN4 |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H15FN4/c1-21(2)16-12(14-8-5-9-18-14)10-19-15(20-16)11-6-3-4-7-13(11)17/h3-10,18H,1-2H3 |
InChI Key |
GCBZRTOSWTZKAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CN2)C3=CC=CC=C3F |
Origin of Product |
United States |
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